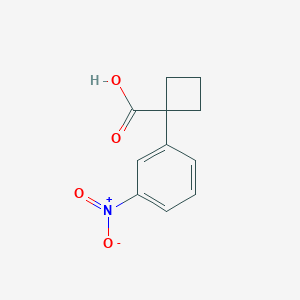

1-(3-Nitrophenyl)cyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

1-(3-nitrophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10(14)11(5-2-6-11)8-3-1-4-9(7-8)12(15)16/h1,3-4,7H,2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUXPHKPYHXRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 1-(3-Nitrophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the alkylation of 3-nitrophenylacetonitrile followed by the hydrolysis of the resulting cyclobutanecarbonitrile intermediate. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound is achieved through the following two-step reaction sequence:

-

Step 1: Synthesis of 1-(3-Nitrophenyl)cyclobutanecarbonitrile. This step involves the dialkylation of 3-nitrophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base. The acidic proton alpha to both the phenyl ring and the nitrile group is abstracted, and the resulting carbanion acts as a nucleophile, reacting with 1,3-dibromopropane to form the cyclobutane ring.

-

Step 2: Hydrolysis of 1-(3-Nitrophenyl)cyclobutanecarbonitrile. The nitrile intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound. This process involves the conversion of the nitrile group into a carboxylic acid functional group.

Experimental Protocols

Step 1: Synthesis of 1-(3-Nitrophenyl)cyclobutanecarbonitrile

Materials:

-

3-Nitrophenylacetonitrile

-

1,3-Dibromopropane

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil (2.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous DMF to the flask to create a slurry of sodium hydride.

-

Dissolve 3-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride slurry at 0 °C (ice bath).

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3-nitrophenyl)cyclobutanecarbonitrile.

Step 2: Hydrolysis of 1-(3-Nitrophenyl)cyclobutanecarbonitrile

Materials:

-

1-(3-Nitrophenyl)cyclobutanecarbonitrile

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, add 1-(3-nitrophenyl)cyclobutanecarbonitrile (1.0 equivalent) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it over ice.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

To isolate the product, extract the combined organic layers with a saturated aqueous sodium bicarbonate solution.

-

Carefully acidify the aqueous bicarbonate layer with 1 M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Alternatively, the acidified aqueous layer can be extracted with diethyl ether, the organic extracts dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the final product.

Data Presentation

Table 1: Reactants and Reagents for the Synthesis of 1-(3-Nitrophenyl)cyclobutanecarbonitrile

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 3-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 162.15 | 1.0 |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 1.1 |

| Sodium Hydride (60%) | NaH | 24.00 | 2.2 |

| Anhydrous DMF | C₃H₇NO | 73.09 | Solvent |

Table 2: Reaction Conditions and Expected Yield for Step 1

| Parameter | Value |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 18 hours |

| Expected Yield | 60 - 75% |

Table 3: Reactants and Reagents for the Hydrolysis of 1-(3-Nitrophenyl)cyclobutanecarbonitrile

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 1-(3-Nitrophenyl)cyclobutanecarbonitrile | C₁₁H₁₀N₂O₂ | 202.21 | 1.0 |

| Sulfuric Acid | H₂SO₄ | 98.08 | Reagent/Solvent |

| Water | H₂O | 18.02 | Solvent |

Table 4: Reaction Conditions and Expected Yield for Step 2

| Parameter | Value |

| Temperature | Reflux (100 - 110 °C) |

| Reaction Time | 4 - 6 hours |

| Expected Yield | 80 - 90% |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

This guide provides a foundational method for the synthesis of this compound. Researchers should note that optimization of reaction conditions, including base, solvent, temperature, and reaction time, may be necessary to achieve higher yields and purity. Standard laboratory safety precautions should be strictly followed when handling all chemicals mentioned in this document.

In-Depth Technical Guide: Physicochemical Properties of 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitrophenyl)cyclobutanecarboxylic acid is a niche organic compound characterized by a cyclobutane ring and a nitrophenyl group. This structure suggests potential applications in medicinal chemistry and materials science, where the rigid cyclobutane scaffold and the electron-withdrawing nitro group can influence molecular geometry, reactivity, and biological interactions. This guide provides a summary of its known physicochemical properties, leveraging available data and predictive models to offer a comprehensive profile for research and development purposes.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, a combination of data from chemical suppliers and computational predictions allows for a foundational understanding of its properties.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₄ | ChemScene[1] |

| Molecular Weight | 221.21 g/mol | ChemScene[1] |

| CAS Number | 180080-87-9 | ChemScene[1] |

| Melting Point | No data available | - |

| Boiling Point | No data available | BLD Pharm[2] |

| pKa | Predicted: ~4-5 | General estimate for carboxylic acids |

| LogP (Octanol-Water Partition Coefficient) | 2.1011 | ChemScene (Computationally Predicted)[1] |

| Topological Polar Surface Area (TPSA) | 80.44 Ų | ChemScene (Computationally Predicted)[1] |

| Hydrogen Bond Donors | 1 | ChemScene (Computationally Predicted)[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene (Computationally Predicted)[1] |

| Rotatable Bonds | 3 | ChemScene (Computationally Predicted)[1] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not readily found in peer-reviewed literature. However, a general synthetic approach can be inferred from established methods for creating substituted cyclobutane structures.

A plausible synthetic route could involve a [2+2] cycloaddition reaction, a common method for forming cyclobutane rings. The functionalization of the phenyl ring with a nitro group and the subsequent addition of a carboxylic acid to the cyclobutane ring would be key steps.

Conceptual Experimental Workflow:

Figure 1. A conceptual workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not currently available. However, the presence of the nitroaromatic group is significant, as nitro compounds are known to exhibit a wide range of biological activities.[3] These activities often stem from the electron-withdrawing nature of the nitro group, which can influence interactions with biological macromolecules.[3]

Nitro-containing compounds have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[4][5] The mechanism of action for many nitroaromatic drugs involves their reduction within cells to form reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage.

Given the structural motifs, a logical starting point for investigating the biological activity of this compound would be to screen it for antimicrobial and antiproliferative effects.

Logical Relationship for Investigating Biological Activity:

Figure 2. A logical diagram outlining the investigation of potential biological activities.

Conclusion

This compound represents a compound of interest for which a complete experimental physicochemical profile is yet to be established in publicly accessible literature. The provided data, based on a combination of supplier information and computational predictions, serves as a valuable starting point for researchers. The structural features suggest that further investigation into its synthesis and biological properties, particularly in the areas of antimicrobial and anticancer research, could be a fruitful avenue for future studies. The methodologies and logical frameworks presented in this guide offer a roadmap for such exploratory work.

References

- 1. chemscene.com [chemscene.com]

- 2. 180080-87-9|this compound|BLD Pharm [bldpharm.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Nitrophenyl)cyclobutanecarboxylic acid (CAS No. 180080-87-9), a niche chemical compound with potential applications in pharmaceutical and chemical research. While detailed experimental data for this specific molecule is limited in publicly available literature, this document consolidates its known properties and presents inferred methodologies and potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering structured data, hypothetical experimental protocols, and potential avenues for further investigation.

Chemical and Physical Properties

This compound is a carboxylic acid derivative containing a cyclobutane ring and a nitrophenyl group. Its chemical structure and key properties are summarized below. While extensive experimental data is not available, computational predictions and data from chemical suppliers provide a baseline for its physicochemical profile.[1][2]

| Property | Value | Source |

| CAS Number | 180080-87-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₄ | [1][2] |

| Molecular Weight | 221.21 g/mol | [1][2] |

| IUPAC Name | This compound | |

| SMILES | O=C(O)C1(CCC1)c2cccc(c2)--INVALID-LINK--[O-] | [2] |

| Purity | ≥98% | [2] |

| Topological Polar Surface Area (TPSA) | 80.44 Ų | [1] |

| logP (calculated) | 2.1011 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 | [1] |

| Application | API Intermediate |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Peaks and Features |

| ¹H NMR | - Aromatic protons (nitrophenyl group): Signals in the δ 7.5-8.5 ppm region. - Cyclobutane protons: Aliphatic signals in the δ 1.8-3.0 ppm range. - Carboxylic acid proton: A broad singlet typically downfield, >10 ppm. |

| ¹³C NMR | - Carbonyl carbon (carboxylic acid): Signal around δ 170-180 ppm. - Aromatic carbons: Signals in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. - Cyclobutane carbons: Aliphatic signals in the δ 20-50 ppm range. |

| Infrared (IR) | - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹.[5][6] - C=O stretch (carboxylic acid): Strong, sharp peak around 1700-1725 cm⁻¹.[5][6] - N-O stretch (nitro group): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). - C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.[5][6] |

| Mass Spectrometry (MS) | - Expected molecular ion peak [M]+ at m/z = 221.0688 (for the exact mass of C₁₁H₁₁NO₄). |

Experimental Protocols (Hypothetical)

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not currently published. The following sections provide hypothetical, yet plausible, methodologies based on established organic chemistry principles and procedures reported for analogous compounds.

Synthesis

A potential synthetic route to this compound could involve the reaction of a 3-nitrophenylacetonitrile derivative with 1,3-dibromopropane, followed by hydrolysis. This approach is adapted from general methods for the synthesis of 1-arylcyclobutanecarboxylic acids.

Caption: Hypothetical synthesis workflow for this compound.

-

Deprotonation of 3-Nitrophenylacetonitrile: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.

-

Cyclization: 1,3-Dibromopropane (1.2 equivalents) is added dropwise to the reaction mixture. The mixture is then heated to 80-90 °C and stirred overnight.

-

Work-up and Isolation of Intermediate: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, 1-cyano-1-(3-nitrophenyl)cyclobutane.

-

Hydrolysis: The crude nitrile intermediate is refluxed in an excess of a strong acid (e.g., 6M sulfuric acid) or a strong base (e.g., 6M sodium hydroxide) until the reaction is complete (monitored by TLC).

-

Final Product Isolation: If acid hydrolysis is used, the reaction mixture is cooled and the precipitated product is filtered, washed with cold water, and dried. If base hydrolysis is used, the reaction mixture is cooled, acidified with concentrated HCl to precipitate the product, which is then filtered, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity Screening

The presence of the nitrophenyl group suggests that this compound could be investigated for a range of biological activities, as nitro-aromatic compounds are known to exhibit diverse pharmacological properties. The cyclobutane moiety can provide conformational rigidity, which may be beneficial for binding to biological targets.

Caption: A general workflow for the biological screening of the target compound.

This protocol describes a common method to assess the cytotoxic effects of a compound on a cancer cell line.

-

Cell Culture: Human cancer cells (e.g., HeLa or A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are then treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The media is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

There is no direct evidence linking this compound to any specific signaling pathway. However, based on the activities of other nitrophenyl and cyclobutane-containing compounds, several potential areas of investigation can be proposed.

Anti-proliferative and Pro-apoptotic Pathways

Should the compound exhibit cytotoxicity against cancer cells, it could be acting through various pathways that regulate cell cycle and apoptosis.

Caption: Hypothetical mechanism of action for potential anti-cancer activity.

Conclusion and Future Directions

This compound is a compound with a defined chemical structure but limited characterization in the scientific literature. This guide has provided its known properties and has outlined potential synthetic and biological evaluation strategies based on established chemical and pharmacological principles. Future research should focus on the validated synthesis and purification of this compound, followed by comprehensive spectroscopic characterization. Subsequent in-depth biological screening is warranted to explore its potential as a lead compound in drug discovery, particularly in the areas of oncology and infectious diseases.

Disclaimer

The experimental protocols and discussions of biological activity and signaling pathways presented in this document are hypothetical and based on the analysis of structurally related compounds. These are intended for informational purposes and to guide future research. Any laboratory work involving this compound should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.

References

An In-depth Technical Guide to 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-(3-Nitrophenyl)cyclobutanecarboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous structures and general chemical principles to offer a predictive yet scientifically grounded resource. This document is intended to support researchers and professionals in drug development and chemical synthesis by providing a foundational understanding of this molecule.

Molecular Structure and Chemical Properties

This compound is a derivative of cyclobutanecarboxylic acid featuring a 3-nitrophenyl substituent at the 1-position. The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid, a key functional group in medicinal chemistry, suggests potential for interesting chemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 180080-87-9 | Commercial Suppliers[1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₄ | Commercial Suppliers[1][2][3] |

| Molecular Weight | 221.21 g/mol | Commercial Suppliers[1][2][3] |

| SMILES | O=C(O)C1(c2cccc(c2)--INVALID-LINK--[O-])CCC1 | Commercial Suppliers[3] |

| Topological Polar Surface Area (TPSA) | 80.44 Ų | Computational Prediction[3] |

| logP | 2.1011 | Computational Prediction[3] |

| Hydrogen Bond Donors | 1 | Computational Prediction[3] |

| Hydrogen Bond Acceptors | 3 | Computational Prediction[3] |

| Rotatable Bonds | 3 | Computational Prediction[3] |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks and Characteristics |

| ¹H NMR | - Aromatic Protons: Signals in the 7.5-8.5 ppm range, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. - Cyclobutane Protons: Multiplets in the 1.8-2.8 ppm range. - Carboxylic Acid Proton: A broad singlet typically downfield, >10 ppm. |

| ¹³C NMR | - Carboxylic Carbon: Signal in the 170-180 ppm range. - Aromatic Carbons: Signals in the 120-150 ppm range, with the carbon attached to the nitro group being the most deshielded. - Quaternary Carbon (C1 of cyclobutane): Signal around 45-55 ppm. - Cyclobutane CH₂ Carbons: Signals in the 20-35 ppm range. |

| Infrared (IR) Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹. - N-O Stretch (Nitro Group): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). - C-H Stretch (Aromatic and Aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M+): Expected at m/z = 221. - Key Fragmentation Peaks: Loss of the carboxylic acid group (-COOH, m/z = 45), loss of the nitro group (-NO₂, m/z = 46), and fragmentation of the cyclobutane ring. |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related cyclobutane derivatives. A potential approach involves the arylation of a cyclobutanecarboxylic acid precursor. A more general and adaptable method for the synthesis of 1-aryl-cyclobutanecarboxylic acids is outlined below.

General Protocol for the Synthesis of 1-Aryl-cyclobutanecarboxylic Acids:

This protocol is adapted from general procedures for the synthesis of substituted cyclobutane carboxamides and subsequent hydrolysis.

Step 1: Synthesis of Cyclobutanecarboxamide

-

To a solution of cyclobutanecarboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC/HOBt or thionyl chloride).

-

Stir the mixture at room temperature for the time required for activation.

-

Add a source of ammonia (e.g., ammonium hydroxide or ammonia gas) to the reaction mixture.

-

Monitor the reaction by TLC until completion.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude cyclobutanecarboxamide.

-

Purify the product by recrystallization or column chromatography.

Step 2: Palladium-Catalyzed C-H Arylation of Cyclobutanecarboxamide

-

In a reaction vessel, combine the cyclobutanecarboxamide, a suitable palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add an arylating agent, in this case, 1-bromo-3-nitrobenzene.

-

Add a suitable solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature for the necessary duration.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with an appropriate solvent, and filter to remove inorganic salts.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting 1-(3-nitrophenyl)cyclobutanecarboxamide by column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the purified 1-(3-nitrophenyl)cyclobutanecarboxamide in a suitable solvent (e.g., ethanol or a mixture of water and a co-solvent).

-

Add a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and, if the reaction was performed under basic conditions, acidify with a strong acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound have not been reported in the available literature. However, the structural motifs present in the molecule, namely the nitrophenyl group and the carboxylic acid, are found in numerous biologically active compounds. This allows for a discussion of its potential pharmacological relevance.

The nitroaromatic group is a known pharmacophore and can be found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[4][5]. The electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule, potentially affecting its binding to biological targets. It is also important to note that the nitro group can be a "toxicophore," and its metabolic reduction can lead to reactive intermediates[5].

Carboxylic acids are prevalent in drug molecules, often serving as a key interaction point with biological targets through hydrogen bonding and ionic interactions.

Given these general principles, this compound could be investigated for a variety of biological activities. A hypothetical workflow for the initial biological evaluation of this compound is presented below.

Conclusion

This compound represents a molecule of interest for chemical and pharmaceutical research due to its combination of a cyclobutane scaffold, a nitrophenyl group, and a carboxylic acid moiety. While specific experimental data is scarce, this guide provides a foundational understanding of its structure, predicted properties, and a potential synthetic route. The information presented herein is intended to serve as a starting point for researchers and professionals to explore the chemistry and potential biological applications of this compound. Further experimental investigation is warranted to fully characterize its properties and elucidate its potential as a lead compound in drug discovery.

References

- 1. Design, synthesis and biological evaluation of novel N-nitrophenyl derivatives based on the structure of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 180080-87-9|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(3-Nitrophenyl)cyclobutanecarboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It also outlines detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its core functional groups: a carboxylic acid, a cyclobutane ring, and a meta-substituted nitrophenyl ring.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~8.3 | s | 1H | Ar-H (H2) |

| ~8.2 | d | 1H | Ar-H (H4) |

| ~7.8 | d | 1H | Ar-H (H6) |

| ~7.6 | t | 1H | Ar-H (H5) |

| ~2.8-3.0 | m | 2H | Cyclobutane-H |

| ~2.4-2.6 | m | 2H | Cyclobutane-H |

| ~2.0-2.2 | m | 2H | Cyclobutane-H |

Assignments are based on typical chemical shifts for protons in similar chemical environments.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~178 | -COOH |

| ~148 | Ar-C (C3-NO₂) |

| ~145 | Ar-C (C1) |

| ~135 | Ar-CH (C6) |

| ~130 | Ar-CH (C5) |

| ~124 | Ar-CH (C4) |

| ~122 | Ar-CH (C2) |

| ~45 | Quaternary Cyclobutane-C |

| ~30 | Cyclobutane-CH₂ |

| ~18 | Cyclobutane-CH₂ |

Assignments are based on typical chemical shifts for carbons in similar chemical environments.

Predicted FT-IR Data

Sample Preparation: KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid)[1][2] |

| 1530-1515 | Strong | Asymmetric N-O stretch (Nitro group) |

| 1355-1345 | Strong | Symmetric N-O stretch (Nitro group) |

| 1600, 1475 | Medium-Weak | Aromatic C=C stretch |

| 1320-1210 | Medium | C-O stretch |

| 950-910 | Medium, Broad | O-H bend (out-of-plane) |

Assignments are based on characteristic infrared absorption frequencies for the respective functional groups.[1][2][3][4][5]

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 221 | [M]⁺ (Molecular Ion) |

| 204 | [M - OH]⁺ |

| 176 | [M - COOH]⁺ |

| 130 | [M - COOH - NO₂]⁺ |

Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the solid sample with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final infrared spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition (EI Mode):

-

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

-

The standard electron energy for EI is 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

References

theoretical and computational studies of nitrophenyl derivatives

An In-depth Technical Guide to the Theoretical and Computational Studies of Nitrophenyl Derivatives

Introduction

Nitrophenyl derivatives are a significant class of organic compounds characterized by a phenyl ring substituted with at least one nitro group. This structural motif is present in numerous molecules of industrial, environmental, and pharmaceutical importance.[1][2][3] In drug development, these derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities.[4][5][6][7] The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties, reactivity, and biological interactions of the parent molecule, making computational and theoretical studies indispensable for understanding their behavior.[2][8]

This technical guide provides a comprehensive overview of the key computational methodologies employed in the study of nitrophenyl derivatives. It details the protocols for molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) analyses, presents quantitative data from various studies in a structured format, and illustrates critical workflows and pathways to facilitate a deeper understanding for researchers and professionals in the field.

Molecular Docking Studies: Elucidating Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[9] This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential binding mechanisms. For nitrophenyl derivatives, docking studies have been instrumental in identifying potential inhibitors for various biological targets.[4][6]

Detailed Experimental Protocol: Molecular Docking

The following protocol outlines a generalized workflow for performing molecular docking studies on nitrophenyl derivatives, based on common practices reported in the literature.[9][10]

-

Software and Resources :

-

Docking Software : AutoDock Vina is a widely used tool for molecular docking.[9][11]

-

Visualization Software : BIOVIA Discovery Studio Visualizer or UCSF Chimera are used for preparing molecules and analyzing results.[9][10]

-

Structure Repositories : Protein Data Bank (PDB) for obtaining 3D crystal structures of protein targets.

-

Ligand Preparation : ChemDraw for 2D sketching and conversion to 3D structures.[9]

-

-

Receptor Preparation :

-

Structure Retrieval : The 3D crystal structure of the target protein (e.g., COX-2, 5-LOX, H+/K+ ATPase) is downloaded from the PDB database.[9][10]

-

Preparation for Docking : The protein structure is prepared by removing water molecules, co-crystallized ligands, and other non-essential molecules. Polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms. The final structure is saved in a PDBQT file format for use with AutoDock Vina.[9][10]

-

-

Ligand Preparation :

-

Structure Generation : The 2D structures of the nitrophenyl derivatives are drawn using software like ChemDraw and then converted to 3D.

-

Energy Minimization : The 3D structures of the ligands are energy-minimized using a suitable force field to obtain a stable conformation.[9]

-

File Format Conversion : Gasteiger charges are computed for the ligand atoms, and the structures are saved in the PDBQT format.[9]

-

-

Grid Generation and Molecular Docking :

-

Active Site Definition : A grid box is defined around the active site of the receptor to specify the search space for the docking simulation. The center and dimensions of the grid are determined based on the binding site of a known co-crystallized ligand or by using active site prediction tools.[9]

-

Docking Execution : The docking simulation is performed using AutoDock Vina, which flexibly docks the ligand into the rigid receptor active site.[11]

-

-

Analysis of Results :

-

Binding Affinity : The results are ranked based on their docking scores (binding affinities), typically expressed in kcal/mol. More negative values indicate a stronger binding interaction.[9]

-

Interaction Visualization : The best binding poses are visualized to analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues.[9]

-

Data Presentation: Docking Scores of Nitrophenyl Derivatives

The following table summarizes the molecular docking scores of various p-nitrophenyl hydrazone derivatives against key protein targets implicated in inflammation.[9] For comparison, the scores of standard control drugs (Celecoxib, Zileuton, Omeprazole) are also included.

| Compound ID | COX-2 Docking Score (kcal/mol) | 5-LOX Docking Score (kcal/mol) | H+/K+ ATPase Docking Score (kcal/mol) |

| Derivative 1 | -10.2 | -8.5 | -7.9 |

| Derivative 2 | -9.8 | -8.1 | -7.5 |

| Derivative 3 | -11.5 | -9.2 | -8.8 |

| Derivative 4 | -9.5 | -7.9 | -7.2 |

| Derivative 5 | -10.8 | -8.9 | -8.1 |

| Celecoxib (Control) | -12.6 | - | - |

| Zileuton (Control) | - | -9.5 | - |

| Omeprazole (Control) | - | - | -9.1 |

Table 1: Comparative molecular docking scores of p-nitrophenyl hydrazone derivatives. Data sourced from BenchChem.[9]

Mandatory Visualization: Workflows and Pathways

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] For nitrophenyl derivatives, DFT is applied to determine optimized molecular geometries, calculate reactivity descriptors, predict spectroscopic properties (IR, UV, NMR), and analyze frontier molecular orbitals (HOMO and LUMO).[8][12][13] These calculations provide deep insights into the stability, reactivity, and electronic behavior of the molecules.[8]

Detailed Methodology: DFT Calculations

A typical protocol for performing DFT calculations on nitrophenyl derivatives is as follows.[8][12]

-

Software : Gaussian, Q-Chem, or similar quantum chemistry packages are commonly used.[8][14]

-

Model Building : The initial 3D structure of the nitrophenyl derivative is built.

-

Method and Basis Set Selection : A functional and basis set are chosen. The B3LYP hybrid functional combined with a Pople-style basis set like 6-31G(d,p) or 6-311++G(d,p) is a very common choice for organic molecules and has been shown to provide a good balance between accuracy and computational cost.[5][8][15]

-

Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8]

-

Property Calculation : Once the geometry is optimized, various electronic properties are calculated:

-

Frontier Molecular Orbitals : Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Global Reactivity Descriptors : Parameters such as chemical hardness, electronic chemical potential, and electrophilicity are calculated from the HOMO and LUMO energies to predict relative stability and reactivity.[8][13]

-

Molecular Electrostatic Potential (MEP) : The MEP map is generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[16]

-

Spectroscopic Properties : Theoretical IR, UV-Vis, and NMR spectra can be calculated and compared with experimental data for structure validation.[5][12]

-

Data Presentation: DFT-Calculated Reactivity Descriptors

The table below presents key quantum chemical descriptors calculated using DFT (B3LYP/6-31G(d,p) level of theory) for a series of p-nitrophenyl tetrathiafulvalene derivatives.[8] These descriptors help in predicting the chemical reactivity and stability of the compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electrophilicity (ω) |

| A | -5.84 | -2.96 | 2.88 | 1.44 | 6.01 |

| B | -5.73 | -2.85 | 2.88 | 1.44 | 5.86 |

| C | -5.69 | -2.93 | 2.76 | 1.38 | 6.13 |

| D | -5.61 | -2.83 | 2.78 | 1.39 | 5.92 |

| E | -5.60 | -2.93 | 2.67 | 1.33 | 6.36 |

| F | -5.58 | -2.84 | 2.74 | 1.37 | 6.04 |

Table 2: DFT-calculated global reactivity descriptors for p-nitrophenyl tetrathiafulvalene derivatives.[8][13]

Mandatory Visualization: DFT Workflow

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.[2][17] The goal is to develop a model that can predict the activity of new, unsynthesized compounds. For nitrophenyl derivatives, QSAR studies have been used to predict their potential as enzyme inhibitors and to understand the structural features required for their activity.[3][17]

Detailed Methodology: QSAR Study

The development of a QSAR model involves several key steps.[17][18]

-

Data Set Collection : A dataset of nitrophenyl derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is collected. The dataset is typically divided into a training set (to build the model) and a test set (to validate the model).[17]

-

Molecular Descriptor Calculation : For each molecule in the dataset, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., LogP), topological indices, constitutional indices, and quantum chemical descriptors.[2][17]

-

Model Development : A statistical method is used to build a mathematical model that correlates the descriptors (independent variables) with the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANNs).[17][19]

-

Model Validation : The predictive power of the developed QSAR model is rigorously validated.

-

Internal Validation : Cross-validation techniques, such as leave-one-out (LOO), are performed on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.[17]

-

External Validation : The model's ability to predict the activity of compounds not used in its creation is tested using the external test set. The predictive correlation coefficient (r²_pred) is calculated.[17]

-

-

Interpretation and Application : The validated model is interpreted to understand which structural features are important for the desired activity. It can then be used to predict the activity of novel nitrophenyl derivatives.[17]

Data Presentation: Sample QSAR Model for Aldose Reductase Inhibition

The following table shows the statistical quality of a QSAR model developed to predict the aldose reductase inhibitory activity of nitrophenyl derivatives.[17]

| Parameter | Description | Value |

| r² | Correlation Coefficient (Training Set) | 0.9352 |

| q² | Cross-validated Correlation Coefficient | 0.8639 |

| r²_pred | Predictive Correlation Coefficient (Test Set) | 0.8469 |

| N (Training) | Number of molecules in the training set | 11 |

| N (Test) | Number of molecules in the test set | 5 |

| Method | Statistical Method Used | Multiple Linear Regression (MLR) |

Table 3: Statistical parameters of a QSAR model for nitrophenyl derivatives as aldose reductase inhibitors.[17]

Mandatory Visualization: QSAR Workflow

Conclusion

Theoretical and computational studies are powerful tools in the modern research and development of nitrophenyl derivatives. Methodologies such as molecular docking, DFT, and QSAR provide invaluable, atomistic-level insights into molecular interactions, electronic properties, and structure-activity relationships that are often difficult to obtain through experimental means alone. The integration of these computational approaches allows for the rational design of novel compounds, accelerates the screening process, and provides a theoretical framework for understanding biological activity. This guide has outlined the core principles, protocols, and applications of these methods, offering a foundational resource for scientists aiming to leverage computational chemistry in their work with nitrophenyl derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hakon-art.com [hakon-art.com]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 15. Quantum vs. classical models of the nitro group for proton chemical shift calculations and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpbs.com [ijpbs.com]

- 18. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oatext.com [oatext.com]

The Double-Edged Sword: A Technical Guide to the Biological Activity of Nitro Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The nitro group (NO₂), a seemingly simple functional moiety, imparts a profound and diverse range of biological activities to organic molecules. Its strong electron-withdrawing nature and potential for bioreduction have been exploited in the development of a wide array of therapeutic agents. However, this same chemical reactivity is also responsible for the toxicity concerns that have historically accompanied this class of compounds. This technical guide provides an in-depth exploration of the core biological activities of nitro compounds in medicinal chemistry, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

Mechanisms of Action: The Foundation of Biological Activity

The biological effects of nitro compounds are predominantly driven by two key mechanisms: bioreductive activation and nitric oxide donation.

Bioreductive Activation: Unmasking the Cytotoxic Potential

Many nitroaromatic and nitroheterocyclic compounds are prodrugs that remain relatively inert until they are activated by nitroreductase enzymes. These enzymes, primarily found in anaerobic bacteria and hypoxic tumor cells, reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as the nitro radical anion.[1] These reactive species can then exert cytotoxic effects through various mechanisms, including DNA damage and inhibition of essential cellular processes.[1] This selective activation in specific microenvironments forms the basis for their use as targeted antimicrobial and anticancer agents.[2][3][4]

Therapeutic Applications and Quantitative Data

The diverse mechanisms of action of nitro compounds have led to their application in treating a wide range of diseases.

Antimicrobial Activity

Nitro-containing drugs are mainstays in the treatment of bacterial and parasitic infections. Their efficacy is largely due to the reductive activation of the nitro group within anaerobic or microaerophilic pathogens.

-

Nitroimidazoles: Metronidazole and tinidazole are widely used against anaerobic bacteria and protozoa. *[5] Nitrofurans: Nitrofurantoin is a key therapeutic for urinary tract infections.

[1][6][7][8][9]| Compound | Organism | Activity | Value (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Nitrofurantoin | Escherichia coli | MIC₅₀ | 16 | |[6] | Nitrofurantoin | Escherichia coli | MIC₉₀ | 16 | |[6] | Nitrofurantoin | Staphylococcus pseudintermedius | MIC₅₀ | 8 | |[6] | Nitrofurantoin | Staphylococcus pseudintermedius | MIC₉₀ | 16 | |[6] | Nitrofurantoin | Enterococcus faecium | MIC₅₀ | 64 | |[6] | Nitrofurantoin | Klebsiella spp. | Resistance Rate | 44.61% | |[9]

Anticancer Activity

The hypoxic microenvironment of solid tumors provides a target for nitroreductase-activated anticancer prodrugs. Additionally, some nitroaromatic compounds exhibit anticancer activity through mechanisms related to their alkylating properties or their ability to induce apoptosis.

[10][11]| Compound Class/Name | Cancer Cell Line | Activity | Value (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Novel Nitroaromatics | Various Human Cancer Cell Lines | IC₅₀ | < 8.5 | |[10][11] | 1-nitro-4-phenoxybenzene | Human Cancer Cell Lines | IC₅₀ | 29.0 - 8.4 | |[5] | N-alkyl-nitroimidazoles | MDA-MB231 (Breast) | LC₅₀ | 16.7 | |[4] | 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MCF-7 (Breast) | IC₅₀ | 0.85 | |[12] | 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MDA-MB-231 (Breast) | IC₅₀ | 6.61 | |[12] | 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2) | THP-1 (Leukemia) | IC₅₀ | Significant at 2.5 | |[13] | 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (6) | MCF-7 (Breast) | IC₅₀ | Significant at 5 | |[13]

Antiparasitic Activity

Nitroheterocyclic compounds are crucial in the treatment of several parasitic diseases, including Chagas disease, leishmaniasis, and human African trypanosomiasis. Their mechanism of action is also based on the reductive activation of the nitro group by parasitic nitroreductases.

Experimental Protocols

Accurate and reproducible assessment of the biological activity of nitro compounds is paramount in drug discovery and development. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of Compound: The nitro compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the nitro compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Nitroreductase Activity Assay

Objective: To measure the activity of a nitroreductase enzyme in reducing a nitroaromatic substrate.

Methodology (Spectrophotometric):

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), a reduced cofactor (NADH or NADPH), and the purified nitroreductase enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of the nitroaromatic substrate.

-

Spectrophotometric Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH or NADPH, is monitored over time using a spectrophotometer.

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters such as Kₘ and Vₘₐₓ can be determined by varying the substrate concentration.

Nitric Oxide (NO) Quantification (Griess Assay)

Objective: To quantify the amount of nitric oxide released from a nitro compound by measuring its stable breakdown product, nitrite.

Methodology:

-

Sample Collection: The supernatant from cell cultures treated with the NO-donating nitro compound is collected.

-

Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). T[2]hese are often mixed shortly before use.

-

Reaction: An equal volume of the Griess reagent is added to the sample supernatant. Nitrite in the sample reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound. 4[14][15]. Incubation: The mixture is incubated at room temperature for a short period to allow for color development.

-

Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm using a microplate reader. 6[14][15]. Quantification: The nitrite concentration in the sample is determined by comparing its absorbance to a standard curve generated using known concentrations of sodium nitrite.

Toxicity and Future Perspectives

The primary concern with nitro-containing drugs is their potential for toxicity, including mutagenicity and carcinogenicity, which can arise from the same reductive activation that confers their therapeutic effects. T[7][12]he generation of reactive intermediates can lead to off-target effects and cellular damage in host tissues.

Future research in this field is focused on several key areas:

-

Development of more selective nitroreductase-activated prodrugs: Designing compounds that are exclusively activated by enzymes present in target pathogens or tumor cells to minimize host toxicity.

-

Modulation of physicochemical properties: Optimizing the solubility, stability, and pharmacokinetic profiles of nitro compounds to enhance their therapeutic index.

-

Combination therapies: Exploring the synergistic effects of nitro compounds with other therapeutic agents to improve efficacy and overcome resistance.

The biological activity of nitro compounds in medicinal chemistry is a testament to the intricate relationship between chemical structure and biological function. While their potential for toxicity necessitates careful consideration in drug design, their proven efficacy in a range of therapeutic areas ensures that they will remain an important class of molecules for further investigation and development.

References

- 1. Susceptibility profile, resistance mechanisms & efficacy ratios of fosfomycin, nitrofurantoin & colistin for carbapenem-resistant Enterobacteriaceae causing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, biological and electrochemical evaluation of novel nitroaromatics as potential anticancerous drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]

- 8. ijbamr.com [ijbamr.com]

- 9. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - Journal of Laboratory Physicians [jlabphy.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 15. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Background of Substituted Cyclobutane Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and background of substituted cyclobutane molecules in the context of drug discovery and development. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Rise of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique structural and electronic properties offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacological profiles of drug candidates. First synthesized in 1907, the cyclobutane ring is the second most strained saturated monocarbocycle after cyclopropane.[1] This inherent strain contributes to its distinct puckered conformation, which can impart a degree of conformational rigidity to a molecule.[2][3] This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.[2]

The incorporation of a cyclobutane moiety can lead to improvements in several key drug-like properties, including:

-

Metabolic Stability: The cyclobutane ring can block potential sites of metabolism, leading to increased metabolic stability.[2]

-

Conformational Restriction: The rigid nature of the cyclobutane scaffold can lock a molecule into a bioactive conformation, enhancing its potency.[2][3]

-

Bioisosterism: Cyclobutane rings can serve as effective bioisosteres for other chemical groups, such as alkenes, larger rings, or even phenyl groups, allowing for the fine-tuning of a molecule's properties.[2]

-

Pharmacophore Orientation: The defined geometry of the cyclobutane ring can be used to precisely orient key pharmacophoric groups for optimal interaction with their target.[2]

This guide will delve into the discovery of cyclobutane-containing natural products and synthetic drugs, explore key synthetic methodologies, present quantitative data on their biological activities, and provide detailed experimental protocols for their synthesis and evaluation.

Discovery and Background of Substituted Cyclobutanes

Natural Occurrences

While relatively rare compared to other ring systems, cyclobutane motifs are found in a variety of natural products isolated from plants and marine organisms.[1][4] A notable example is Sceptrin , an antimicrobial agent isolated from the marine sponge Agelas sceptrum.[1] The cyclobutane core of these natural products often contributes significantly to their biological activity.[4]

Substituted Cyclobutanes in Approved Drugs

The utility of the cyclobutane scaffold is evident in several marketed drugs:

-

Carboplatin: An analog of cisplatin, Carboplatin is a platinum-based chemotherapy drug used in the treatment of various cancers. The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center, leading to a different toxicity profile compared to cisplatin.

-

Boceprevir: A protease inhibitor used in the treatment of hepatitis C. Boceprevir features a cyclobutane moiety as part of its P2 side chain, which plays a crucial role in its binding to the HCV NS3/4A protease.

-

Apalutamide: A non-steroidal antiandrogen for the treatment of prostate cancer. Apalutamide contains a spirocyclic cyclobutane, which contributes to its high affinity and selectivity for the androgen receptor.

Synthetic Methodologies for Substituted Cyclobutanes

A variety of synthetic methods have been developed to access functionalized cyclobutane rings. One of the most powerful and widely used methods is the [2+2] photocycloaddition of alkenes.[5] This reaction involves the light-induced formation of a cyclobutane ring from two alkene moieties. Other important methods include the intramolecular alkylation of malonate derivatives and various cycloaddition strategies.

Quantitative Data on Substituted Cyclobutane Molecules

The following tables summarize key quantitative data for representative cyclobutane-containing molecules, highlighting their biological activity and pharmacokinetic properties.

| Compound | Target | IC50 / Ki | Cell Line / Assay Conditions | Reference |

| BACE1 Inhibitors | ||||

| LY2886721 | BACE1 | IC50 = 25 nM | FRET assay | [5] |

| Compound 29 | RORγt | IC50 = 37 nM | Biochemical assay | [6] |

| Combretastatin Analogs | ||||

| Compound 8 | Tubulin Polymerization | IC50 = 18.8 µM | A549 cell line | [7] |

| Compound 20 | Tubulin Polymerization | IC50 = 32.7 µM | A549 cell line | [7] |

| p38α MAP Kinase Inhibitors | ||||

| Compound 21 | p38α | IC50 = 1 nM | Enzyme assay | [8] |

| Compound 10m | p38α | IC50 = 3 nM | Human whole blood assay | [9] |

| Compound 10q | p38α | ED50 = 0.05-0.07 mg/kg | LPS-stimulated Lewis rats | [9] |

| Drug | Parameter | Value | Species / Conditions | Reference |

| Apalutamide | Cmax | 6.0 mcg/mL | Human, steady-state | [10] |

| AUC | 100 mcg·h/mL | Human, steady-state | [10] | |

| t1/2 (effective) | ~3 days | Human, steady-state | [10] | |

| Vd/F | 276 L | Human, steady-state | [10] | |

| CL/F | 2.0 L/h | Human, steady-state | [10] | |

| Carboplatin | t1/2 (free platinum, initial phase) | ~90 minutes | Human | [3] |

| t1/2 (free platinum, terminal phase) | ~6 hours | Human | [3] |

Signaling Pathways and Mechanisms of Action

Substituted cyclobutane molecules exert their biological effects through a variety of mechanisms, often by modulating specific signaling pathways.

Carboplatin: DNA Damage and Apoptosis

Carboplatin is a DNA alkylating agent. After entering the cell, it undergoes hydrolysis to form a reactive platinum complex that binds to DNA, forming intra- and inter-strand cross-links.[11] This DNA damage inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[12]

Boceprevir: Inhibition of HCV NS3/4A Protease

Boceprevir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS3/4A serine protease.[6] This viral enzyme is essential for cleaving the HCV polyprotein into mature viral proteins required for viral replication.[6] Boceprevir acts as a covalent, reversible inhibitor by binding to the active site of the NS3 protease, thereby blocking polyprotein processing and halting viral replication.[6]

Apalutamide: Androgen Receptor Signaling Antagonism

Apalutamide is a potent androgen receptor (AR) inhibitor.[4] In prostate cancer, androgens like testosterone bind to the AR, which then translocates to the nucleus and activates the transcription of genes that promote tumor growth.[4] Apalutamide competitively binds to the ligand-binding domain of the AR, preventing androgen binding and subsequent nuclear translocation and DNA binding.[8] This blockade of AR signaling leads to decreased tumor cell proliferation and increased apoptosis.[8]

Detailed Experimental Protocols

Synthesis of a Substituted Cyclobutane via [2+2] Photocycloaddition

This protocol describes the synthesis of a β-truxinic acid analogue via the template-directed photochemical [2+2] cycloaddition of a cinnamic acid derivative.[13]

Materials:

-

Cinnamic acid derivative

-

1,8-dihydroxynaphthalene (template)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

UV lamp (e.g., 365 nm)

-

Standard glassware and purification supplies

Procedure:

-

Esterification: To a solution of the cinnamic acid derivative (2.0 equiv) and 1,8-dihydroxynaphthalene (1.0 equiv) in DCM, add DCC (2.2 equiv) and a catalytic amount of DMAP. Stir the reaction mixture at room temperature for 12-24 hours.

-

Purification of the Diester: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the symmetrical diester.

-

Photocycloaddition: Place the purified diester in a quartz reaction vessel and irradiate with a UV lamp in the solid state or as a suspension in a non-absorbing solvent like n-heptane until the starting material is consumed (monitor by TLC or LC-MS).

-

Hydrolysis and Isolation: To the reaction mixture, add a solution of KOH in a mixture of THF and water. Stir at room temperature until the hydrolysis is complete. Acidify the reaction mixture with 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the cyclobutane dicarboxylic acid.

Synthesis of a Key Intermediate for Boceprevir

This protocol outlines the synthesis of methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, a key intermediate in the synthesis of Boceprevir.[14][15][16][17][18]

Materials:

-

(1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-carbonitrile

-

Methanol

-

Hydrogen chloride (gas or solution in methanol)

-

Standard glassware for anhydrous reactions

Procedure:

-

Boc-Deprotection and Imidate Formation: Dissolve (1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-carbonitrile in a solution of hydrogen chloride in methanol (e.g., 20 wt%).

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the disappearance of the starting material by a suitable analytical technique (e.g., TLC or LC-MS).

-

Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting solid is the desired product, methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride.

Human Liver Microsomal Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of a test compound using human liver microsomes.[11][12][19][20][21]

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound (stock solution in DMSO or acetonitrile)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (containing an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Experimental Workflow:

Procedure:

-

Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), MgCl2 (e.g., 3.3 mM) in potassium phosphate buffer.

-

Add Test Compound: Add the test compound to the incubation mixture to a final concentration of, for example, 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard. The 0-minute time point is taken immediately after the addition of the NADPH regenerating system.

-

Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the half-life (t½) and the intrinsic clearance (CLint).

Conclusion

Substituted cyclobutane molecules have firmly established their place as valuable building blocks in drug discovery. Their unique conformational and physicochemical properties provide a means to address many of the challenges faced in modern medicinal chemistry, from improving metabolic stability to enhancing target affinity. As synthetic methodologies continue to advance, the strategic incorporation of the cyclobutane motif is expected to play an increasingly important role in the development of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of cyclobutane chemistry for drug discovery, offering a foundation for researchers to explore and exploit the potential of this versatile scaffold.

References

- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. benchchem.com [benchchem.com]

- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]

- 8. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

- 11. researchgate.net [researchgate.net]

- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 13. Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions - American Chemical Society [acs.digitellinc.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Synthetic method of boceprevir intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 16. GSRS [precision.fda.gov]

- 17. Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | C9H16ClNO2 | CID 11229498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. mercell.com [mercell.com]

1-(3-Nitrophenyl)cyclobutanecarboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals